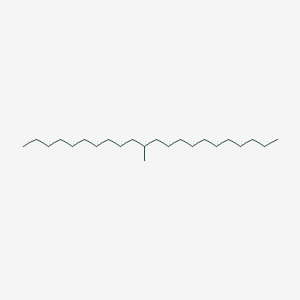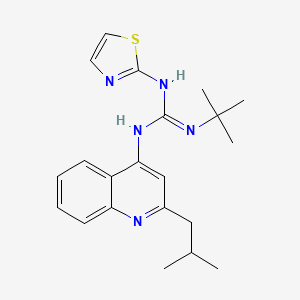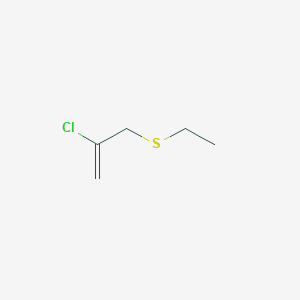
2-Chloro-3-(ethylsulfanyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(ethylsulfanyl)prop-1-ene is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom, an ethylsulfanyl group, and a double bond in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(ethylsulfanyl)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 3-chloropropene with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the ethylsulfanyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(ethylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions to achieve selective oxidation.
Addition Reactions: Halogens like bromine and chlorine, as well as hydrogen halides like hydrogen chloride, are used in addition reactions, often in the presence of a catalyst or under UV light.
Major Products Formed
Nucleophilic Substitution: Products include various substituted alkenes depending on the nucleophile used.
Oxidation: Major products are sulfoxides and sulfones.
Addition Reactions: Products include dihalides and haloalkanes.
Applications De Recherche Scientifique
2-Chloro-3-(ethylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(ethylsulfanyl)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond make the compound susceptible to nucleophilic attack, leading to substitution or addition reactions. The ethylsulfanyl group can undergo oxidation, affecting the compound’s overall reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(methylsulfanyl)prop-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
3-Chloro-2-(ethylsulfanyl)prop-1-ene: Similar structure but with the chlorine and ethylsulfanyl groups on different carbon atoms.
2-Bromo-3-(ethylsulfanyl)prop-1-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloro-3-(ethylsulfanyl)prop-1-ene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chlorine atom and an ethylsulfanyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
70966-91-5 |
|---|---|
Formule moléculaire |
C5H9ClS |
Poids moléculaire |
136.64 g/mol |
Nom IUPAC |
2-chloro-3-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9ClS/c1-3-7-4-5(2)6/h2-4H2,1H3 |
Clé InChI |
LGNXWJMWEGWKBC-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


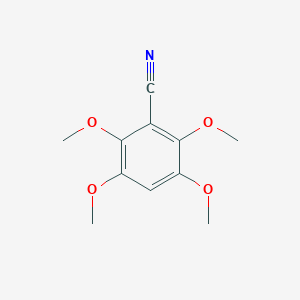
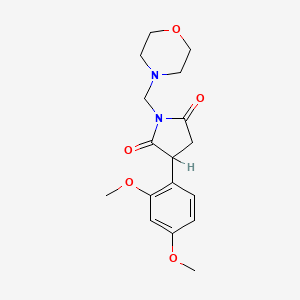

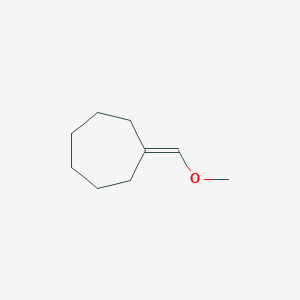
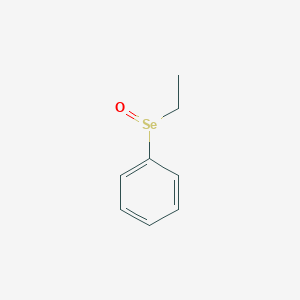
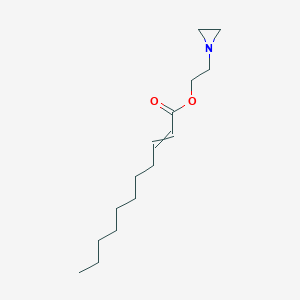
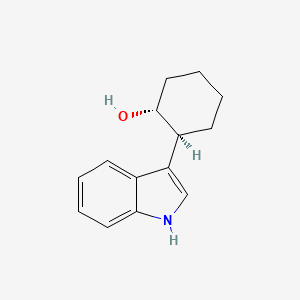
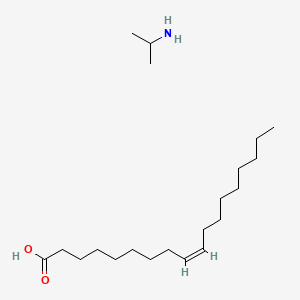


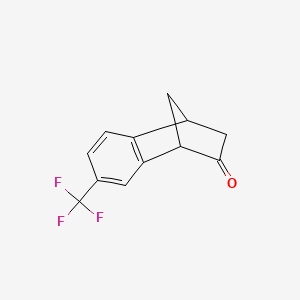
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
